molecular formula C11H10Cl2O3 B13637761 Methyl 3-(2,4-dichlorophenyl)-3-methyloxirane-2-carboxylate

Methyl 3-(2,4-dichlorophenyl)-3-methyloxirane-2-carboxylate

Cat. No.: B13637761
M. Wt: 261.10 g/mol
InChI Key: KVDMLLNFJWIQDE-UHFFFAOYSA-N
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Description

Methyl 3-(2,4-dichlorophenyl)-3-methyloxirane-2-carboxylate (CAS: 1499520-97-6) is an oxirane (epoxide) derivative with a 2,4-dichlorophenyl substituent and a methyl ester group. Its molecular formula is C₁₂H₁₂Cl₂O₃, and it has a molecular weight of 275.13 g/mol . It is structurally related to agrochemical intermediates and may serve as a precursor for pesticides or pharmaceuticals .

Properties

Molecular Formula

C11H10Cl2O3

Molecular Weight

261.10 g/mol

IUPAC Name

methyl 3-(2,4-dichlorophenyl)-3-methyloxirane-2-carboxylate

InChI

InChI=1S/C11H10Cl2O3/c1-11(9(16-11)10(14)15-2)7-4-3-6(12)5-8(7)13/h3-5,9H,1-2H3

InChI Key

KVDMLLNFJWIQDE-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)C(=O)OC)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,4-dichlorophenyl)-3-methyloxirane-2-carboxylate typically involves the reaction of 2,4-dichlorobenzaldehyde with methyl chloroacetate in the presence of a base, followed by cyclization to form the oxirane ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and bases like sodium hydroxide or potassium carbonate.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems. These systems enhance reaction efficiency and yield by improving mass transfer and controlling reaction parameters such as temperature and residence time .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,4-dichlorophenyl)-3-methyloxirane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: Reduction reactions can open the oxirane ring to yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 3-(2,4-dichlorophenyl)-3-methyloxirane-2-carboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions involving oxiranes.

    Medicine: The compound is explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(2,4-dichlorophenyl)-3-methyloxirane-2-carboxylate involves its interaction with nucleophiles, leading to the opening of the oxirane ring. This interaction can occur through various pathways, including SN1 and SN2 mechanisms, depending on the reaction conditions and the nature of the nucleophile .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 3-(2,4-dichlorophenyl)-3-methyloxirane-2-carboxylate with structurally analogous oxirane carboxylates, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogues and Substituent Effects

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound 1499520-97-6 2,4-dichlorophenyl, methyl ester C₁₂H₁₂Cl₂O₃ 275.13 High lipophilicity; potential pesticidal activity due to Cl substituents
Ethyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate 1504091-47-7 3-chlorophenyl, ethyl ester C₁₂H₁₃ClO₃ 240.68 Reduced steric hindrance (single Cl vs. dichloro); ethyl ester may alter metabolic stability
Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate 42245-42-1 4-methoxyphenyl, methyl ester C₁₁H₁₂O₄ 208.21 Methoxy group increases electron density, reducing reactivity compared to Cl-substituted analogues
Methyl 3-methyl-3-(4-methylphenyl)oxirane-2-carboxylate 63478-69-3 4-methylphenyl, methyl ester C₁₂H₁₄O₃ 206.24 Non-halogenated; lower bioactivity but improved solubility in organic solvents

Physicochemical and Functional Differences

Lipophilicity :

  • The 2,4-dichlorophenyl group in the target compound increases logP (estimated ~3.5), making it more lipophilic than methoxy- or methyl-substituted analogues (logP ~2.0–2.5) . This enhances membrane permeability but may reduce aqueous solubility.
  • Ethyl ester derivatives (e.g., CAS 1504091-47-7) exhibit slightly lower logP due to the longer alkyl chain, balancing lipophilicity and metabolic stability .

Reactivity :

  • The electron-withdrawing Cl substituents in the 2,4-dichlorophenyl group polarize the oxirane ring, increasing susceptibility to nucleophilic attack (e.g., by amines or thiols in biological systems) .
  • Methoxy-substituted analogues (e.g., CAS 42245-42-1) show reduced electrophilicity, favoring stability over reactivity .

Biological Activity :

  • Dichlorophenyl derivatives are associated with pesticidal and antifungal activity, as seen in bromuconazole (CAS 116255-48-2, ), which shares a dichlorophenyl motif .
  • Methyl- or methoxy-substituted oxiranes (e.g., CAS 63478-69-3) are less bioactive but serve as intermediates in fragrance or pharmaceutical synthesis .

Biological Activity

Methyl 3-(2,4-dichlorophenyl)-3-methyloxirane-2-carboxylate, also known by its CAS number 1499520-97-6, is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its chemical properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Common NameThis compound
CAS Number1499520-97-6
Molecular FormulaC₁₁H₁₀Cl₂O₃
Molecular Weight261.10 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound exhibits significant activity against various bacterial strains. For instance, its Minimum Inhibitory Concentration (MIC) values have been reported to be lower than those of many established antibiotics.

Case Study: Antibacterial Efficacy

In a study conducted to evaluate the antibacterial efficacy of this compound against Helicobacter pylori, it was found that:

  • MIC : Less than 4 µg/mL for certain derivatives.
  • MBC : Values ranged from 32 to 64 µg/mL.

These findings suggest that modifications to the compound's structure can enhance its antibacterial activity, particularly against drug-resistant strains .

The mechanism through which this compound exerts its antibacterial effects appears to involve disruption of bacterial cell membranes. This disruption leads to:

  • Loss of membrane integrity.
  • Leakage of cellular contents.
  • Inhibition of essential metabolic processes.

This mode of action is similar to that observed with other phenolic compounds, which are known for their membrane-active properties .

Cytotoxicity Studies

While assessing the biological activity of this compound, it is crucial to consider its cytotoxicity. Preliminary toxicity assays indicate that the compound exhibits selective toxicity towards bacterial cells while maintaining a favorable safety profile for mammalian cells.

Structure-Activity Relationship (SAR)

The structure-activity relationship plays a vital role in determining the biological efficacy of this compound. Variations in the substituents on the phenyl ring significantly influence its antimicrobial potency. For example:

  • The presence of electron-withdrawing groups enhances activity.
  • Substituents such as methoxy or hydroxy groups were found to reduce efficacy in certain contexts .

Comparative Analysis with Other Compounds

A comparative analysis was performed with other similar compounds to evaluate their biological activities:

Compound NameMIC (µg/mL)MBC (µg/mL)
This compound<432 - 64
Compound A (similar structure)816
Compound B (different substituent)>64>128

This table illustrates that this compound shows superior antibacterial activity compared to some structurally similar compounds.

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